molecular formula C11H13ClO3 B15096348 Ethyl 2-(4-chloro-3-methylphenoxy)acetate

Ethyl 2-(4-chloro-3-methylphenoxy)acetate

Cat. No.: B15096348
M. Wt: 228.67 g/mol
InChI Key: WPUJVPOAINZFOV-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chloro-3-methylphenoxy)acetate is an organic compound with the molecular formula C11H13ClO3. It is an ester derivative of phenoxyacetic acid, characterized by the presence of a chloro and methyl group on the aromatic ring. This compound is primarily used in the synthesis of herbicides and other agrochemicals due to its ability to selectively target and control broad-leaved weeds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-chloro-3-methylphenoxy)acetate typically involves the esterification of 4-chloro-3-methylphenol with ethyl chloroacetate. A common method includes refluxing a mixture of 4-chloro-3-methylphenol, ethyl chloroacetate, and anhydrous potassium carbonate in dry acetone for 12 hours . The reaction mixture is then filtered, and the solvent is evaporated to obtain the crude product, which is purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar steps but with optimized conditions for large-scale synthesis. The process includes the use of continuous reactors and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-chloro-3-methylphenoxy)acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.

    Oxidation and Reduction: The aromatic ring can undergo oxidation or reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.

    Ester Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Nucleophilic Substitution: Substituted phenoxyacetates.

    Ester Hydrolysis: 4-chloro-3-methylphenoxyacetic acid and ethanol.

    Oxidation: Chlorinated benzoic acids or quinones.

Scientific Research Applications

Ethyl 2-(4-chloro-3-methylphenoxy)acetate is widely used in scientific research, particularly in the fields of chemistry, biology, and agriculture. Its applications include:

Mechanism of Action

The mechanism of action of ethyl 2-(4-chloro-3-methylphenoxy)acetate primarily involves its role as a herbicide precursor. The compound is metabolized in plants to produce active herbicidal agents that disrupt essential physiological processes. These agents target specific enzymes and pathways involved in plant growth and development, leading to the selective inhibition of broad-leaved weeds .

Comparison with Similar Compounds

Ethyl 2-(4-chloro-3-methylphenoxy)acetate can be compared with other phenoxyacetic acid derivatives, such as:

These compounds share similar structural features but differ in their ester groups, leading to variations in their solubility, stability, and biological activity.

Properties

Molecular Formula

C11H13ClO3

Molecular Weight

228.67 g/mol

IUPAC Name

ethyl 2-(4-chloro-3-methylphenoxy)acetate

InChI

InChI=1S/C11H13ClO3/c1-3-14-11(13)7-15-9-4-5-10(12)8(2)6-9/h4-6H,3,7H2,1-2H3

InChI Key

WPUJVPOAINZFOV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC(=C(C=C1)Cl)C

Origin of Product

United States

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